molecular formula C32H44O2SSn2 B14570640 6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane CAS No. 61645-13-4

6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane

Cat. No.: B14570640
CAS No.: 61645-13-4
M. Wt: 730.2 g/mol
InChI Key: JQCXUBYYDIKRBC-UHFFFAOYSA-L
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Description

6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane is a complex organotin compound It features a unique structure with two tin atoms, an oxygen atom, and a sulfur atom, making it an interesting subject for research in organometallic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the reaction of dibutyltin oxide with triphenylphosphine oxide and sulfur in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides of tin.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: Ligand substitution reactions can occur, where the ligands attached to the tin atoms are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Ligand exchange can be facilitated by using reagents like halides or phosphines under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.

Scientific Research Applications

6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of oxygen and sulfur atoms in its structure also allows for unique reactivity patterns, contributing to its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dibutyl-4-methyl-3-oxo-1,1,1-triphenyl-2-oxa-5-thia-1,6-distannadecane
  • 4,6,6-Trimethyl-3-oxo-1,1,1-triphenyl-2-oxa-5-thia-6-stanna-1-plumbaheptane

Uniqueness

6,6-Dibutyl-4-oxo-1,1,1-triphenyl-5-oxa-2-thia-1,6-distannadecane is unique due to its specific arrangement of tin, oxygen, and sulfur atoms, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specialized applications in catalysis and materials science.

Properties

CAS No.

61645-13-4

Molecular Formula

C32H44O2SSn2

Molecular Weight

730.2 g/mol

IUPAC Name

tributylstannyl 2-triphenylstannylsulfanylacetate

InChI

InChI=1S/3C6H5.3C4H9.C2H4O2S.2Sn/c3*1-2-4-6-5-3-1;3*1-3-4-2;3-2(4)1-5;;/h3*1-5H;3*1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;;;;;;2*+1/p-2

InChI Key

JQCXUBYYDIKRBC-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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